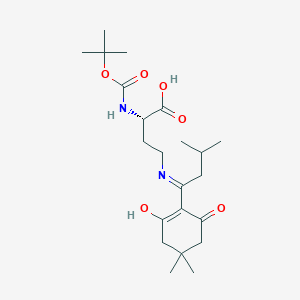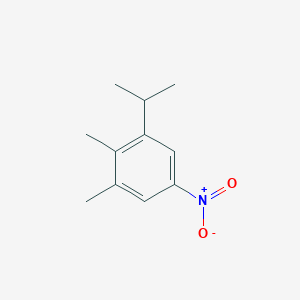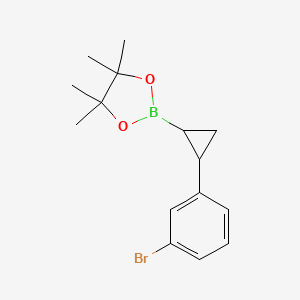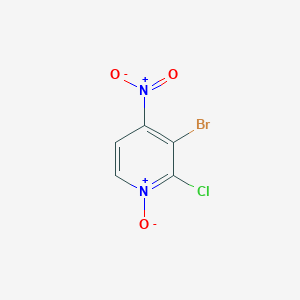
3-Bromo-2-chloro-4-nitropyridine1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-4-nitropyridine1-oxide is a heterocyclic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring, along with an oxide group. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-nitropyridine1-oxide typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the nitration of 2-chloro-3-bromopyridine followed by oxidation to introduce the nitro and oxide groups. The reaction conditions often involve the use of strong acids like sulfuric acid and oxidizing agents such as hydrogen peroxide or nitric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-4-nitropyridine1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Further oxidation can occur at the nitro group or the pyridine ring under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Formation of 3-bromo-2-chloro-4-aminopyridine1-oxide.
Oxidation: Formation of higher oxidized pyridine derivatives.
Scientific Research Applications
3-Bromo-2-chloro-4-nitropyridine1-oxide is utilized in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a probe in biochemical studies.
Industry: Employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-4-nitropyridine1-oxide involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-nitropyridine N-oxide
- 2-Chloro-4-nitropyridine
- 3-Bromo-2-chloropyridine
Uniqueness
3-Bromo-2-chloro-4-nitropyridine1-oxide is unique due to the combination of bromine, chlorine, and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and biological properties compared to its analogs. This unique structure allows for specific interactions in synthetic and biological applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C5H2BrClN2O3 |
|---|---|
Molecular Weight |
253.44 g/mol |
IUPAC Name |
3-bromo-2-chloro-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H2BrClN2O3/c6-4-3(9(11)12)1-2-8(10)5(4)7/h1-2H |
InChI Key |
GKMNQGJMKHEUBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=C(C(=C1[N+](=O)[O-])Br)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


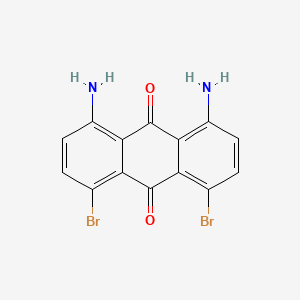
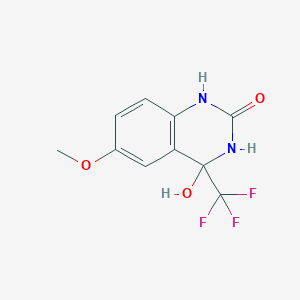
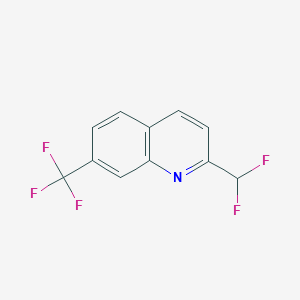

![Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro-](/img/structure/B13141197.png)

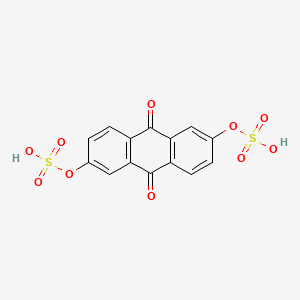
![disodium;2-[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13141208.png)

